molecular formula C10H12N4O3 B15182834 Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- CAS No. 102248-95-3

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D-

Cat. No.: B15182834
CAS No.: 102248-95-3
M. Wt: 236.23 g/mol
InChI Key: XTRGZFPYBZDSAM-SCSAIBSYSA-N
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Description

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an alanine moiety with a dimethyloxazolo-pyrimidine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired product . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency in production. Additionally, purification processes such as crystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyrimidine derivatives, while reduction can lead to the formation of reduced pyrimidine compounds.

Scientific Research Applications

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, D- stands out due to its unique combination of an alanine moiety with a dimethyloxazolo-pyrimidine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

102248-95-3

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

(2R)-2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanoic acid

InChI

InChI=1S/C10H12N4O3/c1-4(10(15)16)11-8-7-9(13-5(2)12-8)17-6(3)14-7/h4H,1-3H3,(H,15,16)(H,11,12,13)/t4-/m1/s1

InChI Key

XTRGZFPYBZDSAM-SCSAIBSYSA-N

Isomeric SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)N[C@H](C)C(=O)O

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)NC(C)C(=O)O

Origin of Product

United States

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